1H-Pyrrole-2,5-dione, 1,1'-(1,8-octanediyl)bis-

Description

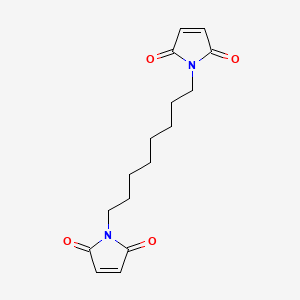

1H-Pyrrole-2,5-dione, 1,1'-(1,8-octanediyl)bis- (CAS: 28537-73-7), also known as N,N'-Octamethylenebismaleimide, is a bis-maleimide compound characterized by two maleimide groups linked via a 1,8-octanediyl chain. Its molecular formula is C₁₆H₂₀N₂O₄, with a molecular weight of 304.341 g/mol . The compound is primarily utilized as a crosslinking agent in polymer chemistry due to the reactivity of its maleimide groups, which undergo Michael addition or radical-mediated thiol-ene reactions. It has also been employed in overcoat compositions for inkjet printing to enhance image robustness . Its solubility in polar aprotic solvents like DMF and DMSO facilitates its application in industrial processes .

Properties

IUPAC Name |

1-[8-(2,5-dioxopyrrol-1-yl)octyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c19-13-7-8-14(20)17(13)11-5-3-1-2-4-6-12-18-15(21)9-10-16(18)22/h7-10H,1-6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPOITUJBTZGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCCCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341511 | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,8-octanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28537-73-7 | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,8-octanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Maleic Anhydride and Diamine Condensation

The traditional method involves reacting maleic anhydride with a diamine (e.g., 1,8-diaminooctane) under controlled conditions to form the bis-maleimide structure. The process includes:

- Step 1: Formation of maleamic acid intermediate by nucleophilic attack of the amine on maleic anhydride.

- Step 2: Cyclodehydration of the maleamic acid to form the maleimide ring.

This method often requires heating and dehydration agents to promote ring closure.

Halogenated Maleimide Intermediate and Copper-Catalyzed Amination

A more modern and efficient method involves:

- Starting from halogenated maleimide derivatives , such as brominated or chlorinated pyrrole-2,5-diones.

- Performing copper(I)-catalyzed substitution reactions with primary diamines.

This method offers advantages:

- Higher yields due to catalytic efficiency.

- Mild reaction conditions.

- Enhanced selectivity and control over substitution.

The copper-catalyzed reaction proceeds via nucleophilic substitution of the halogen by the amine, facilitated by triethylamine as a base and acetonitrile as the solvent.

Experimental Conditions and Optimization

| Parameter | Description/Condition | Effect on Yield/Outcome |

|---|---|---|

| Catalyst | Copper(I) iodide (CuI) | Essential for high yields and substitution efficiency |

| Base | Triethylamine (TEA) | Facilitates deprotonation and ring closure |

| Solvent | Acetonitrile | Optimal solvent; alternatives reduce yield |

| Temperature | Mild heating (typically reflux or ~80°C) | Promotes substitution and cyclization |

| Reaction Time | Several hours (varies with substrate) | Longer times increase yield but risk side reactions |

| Presence of Water | Avoided | Water reduces yield significantly |

| Alternative Catalysts | Nickel acetate (NiOAc) | Increases yield moderately but less effective than CuI |

Synthetic Scheme Summary

Scheme 1: Copper-Catalyzed Amination of Brominated Maleimide

- Start with brominated 1H-pyrrole-2,5-dione (1a).

- Add 1,8-diaminooctane under CuI catalysis with TEA in acetonitrile.

- Reaction proceeds via nucleophilic substitution of bromine by amine groups.

- Formation of bis-substituted pyrrole-2,5-dione with octanediyl linker.

- Isolate and purify by filtration and crystallization.

Research Findings and Yield Data

- The copper-catalyzed reaction yields are generally high (70-90%) when using brominated maleimide starting materials.

- Absence of catalyst or use of non-optimal solvents reduces yields to below 30%.

- Aromatic amines show lower reactivity without catalyst.

- The bis-substituted pyrrole-2,5-dione with an octanediyl linker exhibits good lipophilicity and stability, making it suitable for further pharmaceutical or polymer applications.

| Entry | Starting Material | Amine Used | Catalyst | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Brominated maleimide 1a | 1,8-diaminooctane | CuI | Acetonitrile | 85 | High yield, mild conditions |

| 2 | Chlorinated maleimide 1b | 1,8-diaminooctane | CuI | Acetonitrile | 75 | Slightly lower yield |

| 3 | Brominated maleimide 1a | 1,8-diaminooctane | None | Acetonitrile | 30 | Without catalyst, low yield |

| 4 | Brominated maleimide 1a | 1,8-diaminooctane | NiOAc | Acetonitrile | 50 | Ni catalyst improves yield |

Notes on Purification and Characterization

- The product is typically purified by recrystallization or column chromatography.

- Characterization is done by NMR, IR spectroscopy, and X-ray crystallography to confirm the bis-maleimide structure.

- The crystal structure of related pyrroldione derivatives shows intramolecular hydrogen bonding contributing to stability.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2,5-dione, 1,1’-(1,8-octanediyl)bis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the maleimide groups to succinimide groups.

Substitution: Nucleophilic substitution reactions can occur at the maleimide groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted maleimides and succinimides, which have applications in different fields.

Scientific Research Applications

1H-Pyrrole-2,5-dione, 1,1’-(1,8-octanediyl)bis- has a wide range of applications in scientific research:

Chemistry: It is used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.

Biology: The compound is employed in the study of protein-protein interactions due to its ability to form stable covalent bonds with thiol groups in proteins.

Medicine: It is investigated for its potential use in drug delivery systems and as a component in biomedical devices.

Industry: The compound is used in the production of high-performance materials such as adhesives, coatings, and composites.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 1,1’-(1,8-octanediyl)bis- involves the formation of covalent bonds with nucleophilic groups in target molecules. The maleimide groups react with thiol or amine groups, leading to the formation of stable adducts. This reactivity is exploited in various applications, including cross-linking and conjugation reactions.

Comparison with Similar Compounds

Bis-maleimide derivatives with varying alkyl chain lengths and functional groups are widely studied. Below is a detailed comparison:

Structural and Physicochemical Properties

*Estimated based on chain length trends.

Key Observations :

- Chain Length and Hydrophobicity: Longer alkyl chains (e.g., C₈) increase hydrophobicity (higher logP), enhancing compatibility with non-polar matrices. The hexane derivative (C₆) has a logP of 1.38, making it suitable for reverse-phase HPLC separation .

Functional Performance

Crosslinking Efficiency :

Longer chains (C₈) provide flexibility in polymer networks, improving toughness in thermosetting resins. Shorter chains (C₄) yield rigid structures but may compromise mechanical properties due to reduced mobility .

Corrosion Inhibition :

Chain length and electron-donating substituents (e.g., methyl groups) enhance adsorption on metal surfaces via Langmuir isotherm behavior .

Theoretical Insights :

Density functional theory (DFT) studies on azo-bis-maleimides reveal that electron-rich groups lower HOMO-LUMO gaps, facilitating electron donation to metal surfaces. Longer alkyl chains may improve hydrophobic shielding, reducing corrosive ion penetration .

Crystallographic and Hydrogen Bonding Patterns

Though crystallographic data for these compounds is sparse, hydrogen bonding in maleimide derivatives typically involves C=O···H interactions. Longer alkyl chains may reduce intermolecular hydrogen bonding due to steric hindrance, as seen in graph-set analyses of similar systems .

Biological Activity

1H-Pyrrole-2,5-dione derivatives, including 1H-Pyrrole-2,5-dione, 1,1'-(1,8-octanediyl)bis-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 1H-Pyrrole-2,5-dione, 1,1'-(1,8-octanediyl)bis- is , with a molecular weight of 358.35 g/mol. Its structure includes a pyrrole ring with two substituents linked by an octanediyl chain. This configuration may influence its solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit notable antimicrobial properties. A study highlighted that various 1H-pyrrole-2,5-dione derivatives demonstrate significant activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic processes .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrrole derivatives has also been documented. These compounds can inhibit the production of pro-inflammatory cytokines and modulate the activity of inflammatory pathways. Such effects are crucial in conditions like arthritis and other inflammatory diseases .

Antioxidant Properties

Pyrrole derivatives are recognized for their antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress within cells. This property is particularly beneficial in preventing cellular damage associated with various diseases .

Case Studies

A series of studies have explored the biological activities of pyrrole derivatives:

- Study on Antimicrobial Efficacy : A comparative analysis was conducted on several pyrrole derivatives, including the octanediyl-linked compound. Results showed a marked reduction in bacterial growth rates when exposed to these compounds compared to controls .

- Inflammation Model : In vitro assays demonstrated that treatment with 1H-Pyrrole-2,5-dione derivatives significantly reduced the levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS) .

Data Table: Summary of Biological Activities

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 1,1'-(1,8-octanediyl)bis-1H-pyrrole-2,5-dione?

Methodological Answer:

- Orthogonal Design : Use Taguchi or fractional factorial designs to screen critical parameters (e.g., temperature, solvent polarity, reaction time) while minimizing experimental runs. For example, orthogonal arrays (L9 or L16) can identify interactions between variables like catalyst loading and solvent dielectric constant .

- Response Surface Methodology (RSM) : After screening, apply RSM (e.g., Box-Behnken or Central Composite Design) to model nonlinear relationships and optimize yield. Regression analysis helps derive predictive equations for reaction outcomes .

- Validation : Confirm optimized conditions with triplicate runs and characterize products via HPLC or NMR to validate purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Q. What are the critical handling and storage protocols for this compound?

Methodological Answer:

- Stability : Store under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of the maleimide groups. Avoid prolonged exposure to moisture or light .

- Safety : Use PPE (nitrile gloves, safety goggles) due to acute oral toxicity (LD > 300 mg/kg in rodents) and skin irritation risks. Work in a fume hood to minimize inhalation .

- Incompatibilities : Avoid oxidizers (e.g., peroxides) and strong acids/bases that may degrade the maleimide rings .

Advanced Research Questions

Q. How can reaction thermodynamics and kinetics guide the design of polymerization reactions involving this compound?

Methodological Answer:

- Thermochemical Analysis : Use calorimetry (DSC) to measure enthalpy changes (ΔrH°) during Diels-Alder or Michael addition reactions. For example, ΔrH° ≈ -100 kJ/mol was reported for similar bis-maleimides in dioxane .

- Kinetic Profiling : Conduct pseudo-first-order kinetic studies under varying temperatures (25–80°C) to determine activation energy (E) via Arrhenius plots. Stopped-flow UV-Vis can track maleimide consumption rates .

- Solvent Effects : Compare reaction rates in aprotic solvents (DMF, DMSO) versus protic solvents (ethanol) to assess polarity effects on transition states .

Q. How can computational modeling synergize with experimental data to predict reactivity?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in cycloadditions. Compare computed transition states with experimental yields .

- Machine Learning : Train models on reaction databases (e.g., NIST) to predict optimal conditions (solvent, catalyst) for novel reactions. Feature engineering should include electronic parameters (Hammett σ) and steric bulk .

- Validation : Cross-check computational predictions with experimental kinetic data (e.g., rate constants) to refine accuracy .

Q. How can data contradictions (e.g., conflicting kinetic or spectroscopic results) be resolved?

Methodological Answer:

- Statistical Analysis : Apply ANOVA to identify outliers in replicate experiments. For example, inconsistent NMR integrations may arise from incomplete dissolution—validate with DLS for colloidal aggregates .

- Advanced Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Conflicting kinetic data may require in-situ FTIR or Raman to monitor intermediates .

- Peer Validation : Cross-validate findings with independent labs using standardized protocols (e.g., ISO guidelines) .

Q. What cross-disciplinary applications (e.g., materials science, biochemistry) are emerging for this compound?

Methodological Answer:

- Polymer Chemistry : Incorporate into thermosetting resins via thiol-maleimide "click" reactions. Optimize crosslink density using rheometry (G’/G’’) and TGA for thermal stability (>300°C) .

- Bioconjugation : Functionalize proteins/peptides via maleimide-thiol coupling. Monitor conjugation efficiency with SDS-PAGE or MALDI-TOF .

- Drug Delivery : Design enzyme-responsive nanocarriers by linking bis-maleimides to PEGylated scaffolds. Assess release kinetics using fluorescence quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.